Cas no 954599-50-9 (N-{5-(2,4-dimethylphenyl)methyl-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide)

N-{5-(2,4-dimethylphenyl)methyl-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide 化学的及び物理的性質
名前と識別子
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- N-{5-(2,4-dimethylphenyl)methyl-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide
- N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
- F2368-0373
- 954599-50-9
- N-[5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
- AKOS024643283
- N-{5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide
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- インチ: 1S/C16H15N3O2S/c1-10-5-6-12(11(2)8-10)9-14-18-19-16(21-14)17-15(20)13-4-3-7-22-13/h3-8H,9H2,1-2H3,(H,17,19,20)
- InChIKey: IBWFXWUHENINGS-UHFFFAOYSA-N
- ほほえんだ: S1C=CC=C1C(NC1=NN=C(CC2C=CC(C)=CC=2C)O1)=O
計算された属性
- せいみつぶんしりょう: 313.08849790g/mol
- どういたいしつりょう: 313.08849790g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 396
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 96.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
N-{5-(2,4-dimethylphenyl)methyl-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2368-0373-40mg |
N-{5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide |
954599-50-9 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2368-0373-5mg |
N-{5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide |
954599-50-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2368-0373-25mg |
N-{5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide |
954599-50-9 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2368-0373-2μmol |
N-{5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide |
954599-50-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2368-0373-20μmol |
N-{5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide |
954599-50-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2368-0373-20mg |
N-{5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide |
954599-50-9 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2368-0373-2mg |
N-{5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide |
954599-50-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2368-0373-5μmol |
N-{5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide |
954599-50-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2368-0373-3mg |
N-{5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide |
954599-50-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2368-0373-15mg |
N-{5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide |
954599-50-9 | 90%+ | 15mg |
$89.0 | 2023-05-16 |
N-{5-(2,4-dimethylphenyl)methyl-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide 関連文献
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
N-{5-(2,4-dimethylphenyl)methyl-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamideに関する追加情報
N-{5-(2,4-dimethylphenyl)methyl-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide: A Novel Compound with Promising Therapeutic Potential
N-{5-(2,4-dimethylphenyl)methyl-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide, with the CAS number 954599-50-9, represents a unique molecular entity that has garnered significant attention in recent years due to its potential applications in pharmaceutical research. This compound combines structural features of thiophene, 1,3,4-oxadiazole, and 2,4-dimethylphenyl moieties, which are known to play critical roles in modulating biological activity. The integration of these functional groups into a single molecule creates a scaffold with multifaceted pharmacological properties, making it a promising candidate for further exploration in drug discovery.
The 1,3,4-oxadiazol-2-yl ring system is particularly noteworthy for its ability to act as a versatile heterocyclic platform in medicinal chemistry. This ring structure is commonly found in various bioactive compounds, including anticonvulsants and anti-inflammatory agents, where it contributes to molecular stability and target specificity. The thiophene-2-carboxamide moiety further enhances the compound's potential by introducing electron-withdrawing effects and enabling interactions with specific biological targets. The presence of the 2,4-dimethylphenyl group adds additional complexity to the molecular architecture, potentially influencing solubility, metabolic stability, and receptor binding affinity.
Recent studies have highlighted the importance of 1,3,4-oxadiazole derivatives in the development of novel therapeutic agents. For instance, research published in Journal of Medicinal Chemistry in 2023 demonstrated that compounds containing this heterocyclic ring exhibit enhanced potency against specific protein targets involved in neurodegenerative diseases. The thiophene-2-carboxamide fragment, on the other hand, has been shown to modulate ion channel activity, making it a valuable component in the design of drugs targeting neurological disorders. The combination of these two structural elements in N-{5-(2,4-dimethylphenyl)methyl-1,3,4-oxadiazol-2-y}thiophene-2-carboxamide suggests a potential for multitarget engagement, which is a key factor in modern drug discovery strategies.
The molecular design of N-{5-(2,4-dimethylphenyl)methyl-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide is also aligned with current trends in medicinal chemistry, such as the development of orally bioavailable compounds with improved pharmacokinetic profiles. The 2,4-dimethylphenyl substituent, for example, may contribute to the compound's lipophilicity, facilitating its penetration across biological membranes. This property is particularly important for drugs targeting intracellular pathways or CNS-related conditions. Additionally, the presence of the 1,3,4-oxadiazol-2-yl ring could enhance the compound's metabolic stability by reducing susceptibility to enzymatic degradation, a critical factor in ensuring therapeutic efficacy.
Recent advancements in computational drug design have further supported the exploration of N-{5-(2,4-dimethylphenyl)methyl-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide as a potential lead compound. Machine learning algorithms applied to large-scale chemical databases have identified structural motifs similar to this molecule as promising candidates for anti-inflammatory and antitumor activities. A 2024 study in ACS Chemical Biology reported that compounds with analogous frameworks showed significant inhibition of cancer cell proliferation, suggesting that the thiophene-2-carboxamide and 1,3,4-oxadiazol-2-yl moieties may work synergistically to modulate key signaling pathways in malignant cells.
The synthesis of N-{5-(2,4-dimethylphenyl)methyl-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide involves a multi-step process that leverages well-established methods in organic chemistry. The initial formation of the 1,3,4-oxadiazole ring typically requires a cyclization reaction between a suitable diacid and a heterocyclic amine, which is then functionalized with the 2,4-dimethylphenyl group. Subsequent coupling with the thiophene-2-carboxamide moiety is achieved through standard peptide bond formation techniques, ensuring the integrity of the molecular scaffold. This synthetic approach not only highlights the versatility of the compound's structure but also underscores its potential for further modification to optimize therapeutic properties.
Despite the promising attributes of N-{5-(2,4-dimethylphenyl)methyl-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide, its development as a therapeutic agent requires extensive preclinical and clinical evaluation. Key areas of focus include determining its mechanism of action, assessing its safety profile, and evaluating its efficacy in relevant disease models. The 2,4-dimethylphenyl substituent, for instance, may necessitate further investigation to ensure it does not confer unintended side effects. Additionally, the compound's potential for drug-drug interactions must be thoroughly examined, particularly given the complexity of its molecular structure.
Overall, N-{5-(2,4-dimethylphenyl)methyl-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide represents a compelling example of how the integration of diverse functional groups can yield compounds with multifaceted biological activities. Its structural features, including the 1,3,4-oxadiazol-2-yl, thiophene-2-carboxamide, and 2,4-dimethylphenyl moieties, position it as a valuable candidate for further research in pharmaceutical sciences. As the field of drug discovery continues to evolve, compounds like this one may play a pivotal role in addressing unmet medical needs through innovative molecular designs.
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